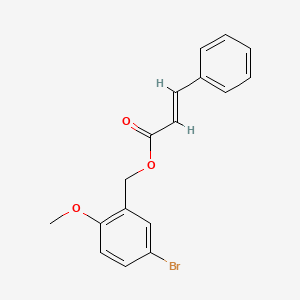

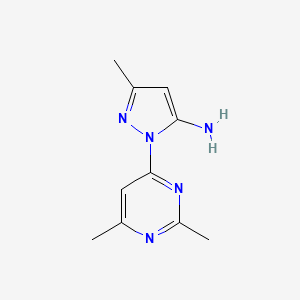

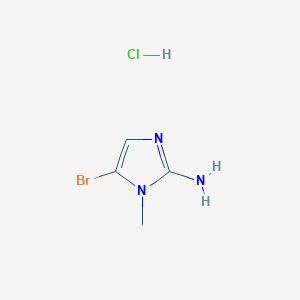

![molecular formula C8H7BrN2 B2887253 5-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 1346157-13-8](/img/structure/B2887253.png)

5-Bromo-6-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as an important fused bicyclic 5–6 heterocycle, often referred to as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine involves several steps. One method involves the reaction of 2-aminopyridine with α-bromoacetophenone . Another method involves the reaction of iodide with Na2CO3 in MeOH to obtain 3-iodo-2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methylimidazo[1,2-a]pyridine are diverse. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

5-Bromo-6-methylimidazo[1,2-a]pyridine is a solid compound with a molecular weight of 211.06 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Antituberculosis Agents

5-Bromo-6-methylimidazo[1,2-a]pyridine: derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structure allows for the development of new TB drugs, addressing the urgent need for treatments against resistant strains of tuberculosis .

Material Science Applications

This compound is also recognized for its applications in material science due to its structural character. It can be used in the development of new materials with specific electronic or photonic properties, which are essential for advancing technology in fields such as semiconductors and solar cells .

Light-Sensitive Dyes

In the realm of light-sensitive dyes, 5-Bromo-6-methylimidazo[1,2-a]pyridine plays a crucial role. These dyes are pivotal in various industries, including photography and printing, where they are used for their ability to change color in response to light exposure .

Optical Media for Data Storage

The compound’s derivatives are utilized in optical media for data storage. Their unique properties allow for the development of storage media that can be written and read with higher precision, leading to increased data density and potentially revolutionizing data storage technology .

Pesticides and Fungicides

5-Bromo-6-methylimidazo[1,2-a]pyridine: is also employed in the synthesis of pesticides and fungicides. These compounds protect crops from pests and diseases, contributing to agricultural productivity and food security .

Fluorescent Probes

Lastly, derivatives of this compound are used as fluorescent probes for the in vitro and in vivo determination of various ions. This application is particularly valuable in biological and medical research, where these probes can be used to track and measure the presence of specific ions within cells or tissues .

properties

IUPAC Name |

5-bromo-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJCEVQSLZNIHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CN=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)

![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)